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Compound of Interest

1-Benzyl-1,6-
Compound Name: _ )
diazaspiro[3.4]octane

Cat. No.: B582515

In-Depth Technical Guide: 1-Benzyl-1,6-
diazaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1,6-
diazaspiro[3.4]octane, a spirocyclic diamine of significant interest in medicinal chemistry. The
document details its commercial availability, physicochemical properties, a representative
synthesis protocol, and its potential applications in drug discovery, particularly as a novel
scaffold.

Commercial Availability and Identification

1-Benzyl-1,6-diazaspiro[3.4]octane (CAS Number: 1363381-74-1) is a niche chemical
building block. While it has been previously cataloged by suppliers such as Fluorochem, it is
currently listed as a discontinued product by some vendors.[1] However, it may be available
through other suppliers, potentially on a make-on-demand or custom synthesis basis.
Companies like Arctom and Synthonix (available through Sigma-Aldrich) list the compound in
their catalogs.[2][3] Researchers interested in acquiring this compound are advised to contact
chemical suppliers specializing in custom synthesis or novel building blocks.

Physicochemical Properties
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Quantitative data for 1-Benzyl-1,6-diazaspiro[3.4]octane is primarily based on computed
properties available from public chemical databases. No extensive experimental data has been

published.

Property Value Source

CAS Number 1363381-74-1 PubChem[1]

Molecular Formula Ci3HisN:2 PubChem[1]

Molecular Weight 202.30 g/mol PubChem[1]
1-benzyl-1,6-

IUPAC Name ] ] PubChem[1]
diazaspiro[3.4]octane

_ C1CNCC12CCN2CC3=CC=C

Canonical SMILES PubChem[1]
C=C3
HVFOGWYVURWQFX-

InChl Key PubChem[1]
UHFFFAOYSA-N

XLogP3 (Computed) 15 PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 2 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Purity (from supplier) 95.0% CymitQuimica[1]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 1-Benzyl-1,6-diazaspiro[3.4]Joctane is not
readily available in the literature. However, based on established methods for the synthesis of
the diazaspiro[3.4]octane core and related N-benzyl derivatives, a plausible multi-step synthetic
route can be proposed. The following protocol is a representative methodology adapted from
literature precedents on the synthesis of functionalized azetidines and spirocyclic systems.

Hypothetical Synthetic Workflow
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The synthesis would likely proceed through the construction of a suitably protected
diazaspiro[3.4]octane core, followed by N-benzylation.

Starting Materials
(e.g., Azetidine & Pyrrolidone Precursors)

:

Step 1. Spirocyclization
(Construction of diazaspiro[3.4]octane core)

:

Step 2: Selective N-Protection
(e.g., Boc protection)

:

Step 3: N-Benzylation
(Benzyl bromide, base)

:

Step 4: Deprotection (if necessary)

:

Final Product:
1-Benzyl-1,6-diazaspiro[3.4]octane

Click to download full resolution via product page
Figure 1: A logical workflow for the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane.
Representative Protocol: N-Benzylation of a Diazaspiro[3.4]octane Intermediate

This protocol assumes the availability of a suitable, selectively protected 1,6-
diazaspiro[3.4]octane precursor.

o Materials:
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o 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane (1.0 eq)

o Benzyl bromide (1.1 eq)

o Potassium carbonate (K2COs3) or another suitable inorganic base (2.0 eq)

o Acetonitrile (CHsCN) or N,N-Dimethylformamide (DMF) as solvent

o Ethyl acetate

o Brine

o Anhydrous sodium sulfate (Na2S0a)

o Trifluoroacetic acid (TFA) or Hydrochloric acid (HCI) in dioxane for deprotection

o Dichloromethane (DCM)

Procedure:

o N-Benzylation: To a solution of 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane in
anhydrous acetonitrile, add potassium carbonate. Stir the suspension at room temperature
for 15 minutes.

o Add benzyl bromide dropwise to the reaction mixture.

o Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is
consumed (typically 4-12 hours).

o Cool the reaction to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry
the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by silica gel column chromatography to yield 1-benzyl-6-(tert-
butoxycarbonyl)-1,6-diazaspiro[3.4]octane.
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o Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic
acid dropwise at 0 °C.

o Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is
complete (monitored by LC-MS).

o Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the
residue in a minimal amount of DCM and neutralize with a saturated solution of sodium
bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, and
concentrate to yield 1-Benzyl-1,6-diazaspiro[3.4]octane. Further purification may be
achieved by recrystallization or chromatography.

Applications in Drug Discovery and Medicinal
Chemistry

The diazaspiro[3.4]octane scaffold is a three-dimensional, sp3-rich motif increasingly utilized in
drug discovery as a bioisosteric replacement for more traditional, planar ring systems like
piperazine. This can lead to improved physicochemical properties, novel intellectual property,
and unique interactions with biological targets.

o PARP Inhibitors: The diazaspiro core has been investigated as a piperazine bioisostere in
the framework of PARP inhibitors like Olaparib. This modification aims to alter the
pharmacological profile, potentially reducing off-target effects while maintaining favorable
binding interactions.

o Antimalarial and Antitubercular Agents: Novel diazaspiro[3.4]octane series have shown
potent activity against multiple stages of the Plasmodium falciparum parasite, the causative
agent of malaria. Similarly, derivatives of the related 2,6-diazaspiro[3.4]octane have been
identified as highly potent antitubercular leads.

o Central Nervous System (CNS) Targets: Spirocyclic frameworks are valuable in the design of
ligands for CNS targets. Related diazaspiro[3.4]octane derivatives have been explored as
antagonists for the sigma-1 receptor (01R) and as components of muscarinic M4 receptor
agonists, indicating their potential in neurology and psychiatry.

Relevant Signaling Pathway: PARP Inhibition
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Given the use of the diazaspiro scaffold in developing novel PARP inhibitors, understanding the
PARP signaling pathway is crucial. PARP enzymes, particularly PARP-1, are key players in the
DNA damage response, primarily in the repair of single-strand breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination
(HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become
highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate
and, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs
cannot be efficiently repaired, leading to genomic instability and cell death. This concept is
known as "synthetic lethality."

Normal Cell / BRCA-proficient BRCA-proficient Cancer Cell + PARPi BRCA-deficient Cancer Cell + PARPI (Synthetic Lethality)

DNA Single-Strand PARP Inhibitor PARP Inhibitor
Break (SSB) (e.g., diazaspiro-based) (e.g., diazaspiro-based)

recruits
\

PARP Enzyme PARP Trapped/Inhibited PARP Trapped/Inhibited
initiates leads to leads to
Y \ 4 \/
. i . Replication Fork Collapse Replication Fork Collapse
Single-Strand Break Repair -> Double-Strand Break (DSB) -> Double-Strand Break (DSB)
repaired by cannot be repaired
Y \ 4
Homologous Recombination Deficient Homologous
(BRCA1/2 dependent) Recombination

Apoptosis / Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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